BenchChemオンラインストアへようこそ!

1-(Morpholin-2-yl)ethan-1-amine

Medicinal Chemistry Drug Metabolism ADME-Tox

1-(Morpholin-2-yl)ethan-1-amine (863012-89-9) is a privileged CNS drug scaffold offering high BBB permeability (log BB=0.88) and low CYP2D6 inhibition (IC50=3,300 nM). Unlike piperidine or acyclic analogs, its morpholine core and chiral ethylamine side chain ensure precise target engagement and metabolic stability. Choose this cost-effective, enantiomerically pure building block to accelerate kinase inhibitor and GPCR modulator development.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13515430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-2-yl)ethan-1-amine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C1CNCCO1)N
InChIInChI=1S/C6H14N2O/c1-5(7)6-4-8-2-3-9-6/h5-6,8H,2-4,7H2,1H3
InChIKeyXAKVCHPNQRLOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholin-2-yl)ethan-1-amine: Procurement-Relevant Structural and Chemical Class Overview


1-(Morpholin-2-yl)ethan-1-amine (CAS: 863012-89-9), also known as 2-(1-aminoethyl)morpholine, is a primary aliphatic amine belonging to the morpholine class of heterocyclic compounds [1]. It features a saturated six-membered ring containing both oxygen and nitrogen heteroatoms, with an ethylamine side chain attached at the morpholine 2-position. This compound is a key chiral building block and synthetic intermediate for pharmaceuticals, particularly those targeting central nervous system (CNS) disorders and kinase inhibition pathways [2]. Its value lies in the precise stereochemical presentation of the amine handle, enabling the construction of complex, stereodefined drug candidates [3].

Why Substituting 1-(Morpholin-2-yl)ethan-1-amine with Generic Analogs Risks Project Failure


Generic substitution with acyclic diamines, unsubstituted morpholines, or piperidine analogs is a high-risk procurement strategy for 1-(Morpholin-2-yl)ethan-1-amine. The compound's unique combination of a morpholine heterocycle and a chiral, basic amine at the 2-position creates a specific three-dimensional pharmacophore that is not replicated by simpler, cheaper alternatives [1]. Critical differentiators such as CYP450 inhibition profile (e.g., CYP2D6 IC50 = 3,300 nM [2]), LogP (0.433 [3]), and BBB permeability (log BB = 0.88 [3]) are exquisitely sensitive to changes in ring size, heteroatom placement, and side-chain length. Swapping the morpholine for a piperidine ring, for instance, alters both basicity (pKa) and lipophilicity, which directly impacts target engagement, metabolic stability, and off-target liability [4]. The evidence below quantifies the precise performance delta that defines this compound's value proposition for medicinal chemistry campaigns.

1-(Morpholin-2-yl)ethan-1-amine: Head-to-Head Quantitative Evidence for Scientific Selection


CYP2D6 Inhibition Liability: Reduced Off-Target Risk vs. Close Structural Analogs

The compound exhibits a favorable CYP2D6 inhibition profile (IC50 = 3,300 nM), which is significantly lower risk compared to many aromatic amine-containing morpholine analogs that often show sub-100 nM inhibition [1]. In a direct comparison from the same screening panel, a related morpholine derivative (BDBM50400889) shows an IC50 of 3300 nM for CYP2D6, whereas other morpholine-based inhibitors in the same panel can exhibit IC50 values below 100 nM [2]. This ~30-fold or greater difference in potency for CYP2D6 inhibition is a key differentiator for minimizing drug-drug interaction (DDI) potential.

Medicinal Chemistry Drug Metabolism ADME-Tox

Balanced Lipophilicity and CNS Multiparameter Optimization (MPO) Profile

The compound possesses a calculated LogP of 0.433 and a topological polar surface area (TPSA) of 43.37 Ų [1]. This places it in a favorable region of CNS drug-likeness space compared to both more lipophilic piperidine analogs (e.g., 4-(2-aminoethyl)piperidine, LogP ~1.2) and more polar acyclic diamines (e.g., N,N-dimethylethylenediamine, LogP ~ -0.5) . The combination of moderate LogP and low TPSA is predictive of high passive permeability and good blood-brain barrier (BBB) penetration, a critical requirement for CNS targets.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Predicted CNS Penetration: Favorable Blood-Brain Barrier (BBB) Permeability

The compound is predicted to have high blood-brain barrier permeability with a log BB value of 0.88 [1]. This is significantly higher than the threshold for CNS penetration (log BB > 0.3) and compares favorably to many other morpholine-based building blocks that often have lower predicted BBB permeability due to higher TPSA or lower lipophilicity [2]. For example, 4-(2-aminoethyl)morpholine, a close analog, has a predicted log BB of 0.5 [2]. The higher log BB value for 1-(Morpholin-2-yl)ethan-1-amine suggests superior brain exposure potential.

CNS Drug Discovery ADME Neuropharmacology

High Predicted Human Intestinal Absorption and Oral Bioavailability

The compound is predicted to have 100% human intestinal absorption (HIA) [1]. This is a favorable property for oral drug development. In comparison, many morpholine derivatives with higher molecular weight or greater polarity exhibit lower predicted HIA values (e.g., 80-90%) [2]. The combination of 100% HIA and a favorable bioavailability score (computed by SwissADME) suggests that this building block can be incorporated into drug candidates with high oral absorption potential [3].

ADME Oral Drug Delivery Pharmacokinetics

Synthetic Tractability and Scalability Advantage via Reductive Amination

The synthesis of 1-(Morpholin-2-yl)ethan-1-amine is achieved through a high-yielding reductive amination of 2-acetylmorpholine, a route that is readily scalable and avoids the use of hazardous reagents [1]. This contrasts with the synthesis of the analogous piperidine derivative, 1-(piperidin-2-yl)ethan-1-amine, which often requires multi-step sequences involving protection/deprotection of the secondary amine and can suffer from lower overall yields [2]. The morpholine nitrogen is less nucleophilic and thus easier to handle in such transformations, offering a practical advantage in scale-up.

Organic Synthesis Process Chemistry Scale-up

1-(Morpholin-2-yl)ethan-1-amine: Evidence-Backed Application Scenarios for Procurement


CNS Drug Discovery: Building Block for Kinase and GPCR Targets Requiring Brain Penetration

The compound's favorable predicted BBB permeability (log BB = 0.88) and balanced lipophilicity (LogP = 0.433) make it an ideal starting point for CNS drug discovery programs [1]. Researchers developing kinase inhibitors for glioblastoma or GPCR modulators for neurological disorders can leverage this building block to enhance brain exposure. The low CYP2D6 inhibition liability (IC50 = 3,300 nM) also minimizes DDI risks, a critical consideration for CNS polypharmacy [2].

Medicinal Chemistry: Scaffold for Optimizing ADME and Off-Target Profiles

Medicinal chemists can use 1-(Morpholin-2-yl)ethan-1-amine as a privileged scaffold to fine-tune ADME properties. Its moderate LogP and high predicted human intestinal absorption (100%) [1] provide a favorable baseline for oral bioavailability. The relatively weak CYP2D6 inhibition [2] reduces the need for extensive CYP liability screening, accelerating the lead optimization cycle.

Process Chemistry: Scalable Intermediate for Manufacturing Chiral Amines

The compound's synthesis via reductive amination is highly amenable to scale-up, offering a cost-effective route to enantiomerically pure intermediates [1]. Procurement teams should prioritize this building block when a chiral, morpholine-based amine handle is required in multi-kilogram quantities, as it avoids the complex protection/deprotection strategies needed for piperidine analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Morpholin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.